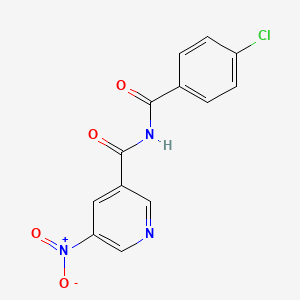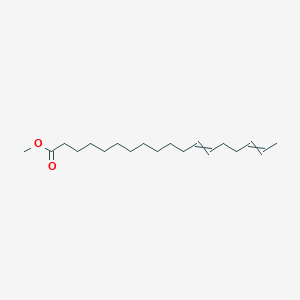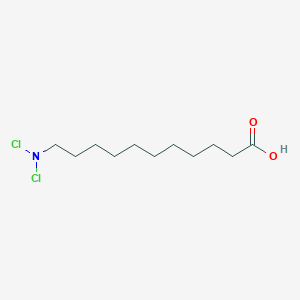![molecular formula C10H10BrNO2S B14622831 Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester CAS No. 57774-75-1](/img/structure/B14622831.png)
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is an organic compound with the molecular formula C10H10BrNO2S. This compound is characterized by the presence of a bromophenyl group, a thioxomethyl group, and an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester typically involves the reaction of 4-bromobenzyl isothiocyanate with ethanol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Methyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the thioxomethyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.
Carbamic acid, (4-fluorophenyl)-, ethyl ester: Contains a fluorine atom instead of bromine.
Carbamic acid, (4-methylphenyl)-, ethyl ester: Has a methyl group instead of bromine.
Uniqueness
Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom also enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
57774-75-1 |
|---|---|
Molekularformel |
C10H10BrNO2S |
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
ethyl N-(4-bromobenzenecarbothioyl)carbamate |
InChI |
InChI=1S/C10H10BrNO2S/c1-2-14-10(13)12-9(15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,15) |
InChI-Schlüssel |
YFLJSPIOJIBTOB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


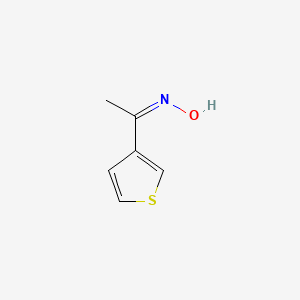
![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)
![N-[2-(2-acetyl-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14622770.png)
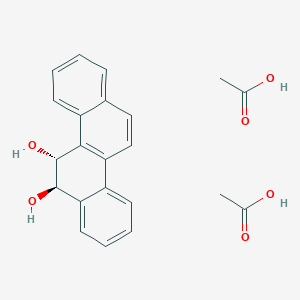
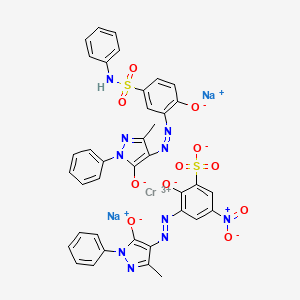

![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)
